Bienvenue dans la boutique en ligne BenchChem!

B-Raf IN 8

B-Raf inhibition Enzymatic assay SAR series

B-Raf IN 8 (designated compound 7g; CAS 1215313-19-1) is a synthetic small-molecule inhibitor belonging to the phenyl dihydropyridazinone class. Its primary reported biochemical activity is inhibition of wild-type B-Raf kinase with an IC₅₀ of 70.65 nM, measured in a cell-free enzymatic assay.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
Cat. No. B12414482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-Raf IN 8
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NNC(=O)CC3
InChIInChI=1S/C18H17N3O2/c1-23-16-8-2-13(3-9-16)12-19-15-6-4-14(5-7-15)17-10-11-18(22)21-20-17/h2-9,12H,10-11H2,1H3,(H,21,22)
InChIKeyYTISYWXNCFXKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

B-Raf IN 8 (Compound 7g) – Chemical Identity and Baseline B-Raf Inhibitory Profile for Procurement Evaluation


B-Raf IN 8 (designated compound 7g; CAS 1215313-19-1) is a synthetic small-molecule inhibitor belonging to the phenyl dihydropyridazinone class [1]. Its primary reported biochemical activity is inhibition of wild-type B-Raf kinase with an IC₅₀ of 70.65 nM, measured in a cell-free enzymatic assay [1]. The compound also demonstrates anti-proliferative activity across a panel of human cancer cell lines, including hepatocellular carcinoma (HEPG-2), colon carcinoma (HCT-116), mammary gland carcinoma (MCF-7), and prostate carcinoma (PC-3) [1]. This baseline profile establishes B-Raf IN 8 as a moderately potent B-Raf Type I inhibitor scaffold that serves as a progenitor within a broader structure–activity relationship (SAR) series.

B-Raf IN 8 Procurement Risk – Why In-Class Phenyl Dihydropyridazinone Analogs Cannot Be Interchanged Without Quantitative SAR Justification


Within the phenyl dihydropyridazinone series reported by Thabit et al. (2020), structurally analogous compounds exhibit B-Raf IC₅₀ values spanning from 24.79 nM to 84.14 nM and divergent cellular anti-proliferative spectra [1]. Compound 8b achieves near-2.8-fold greater enzymatic potency than B-Raf IN 8, while compound 7f exhibits a comparable B-Raf IC₅₀ but may differ in cellular selectivity across the four cancer lines tested [1]. Because subtle modifications to the benzylideneamino or dihydropyridazinone substituents can shift both target engagement and off-target cytotoxicity, substituting B-Raf IN 8 with a higher-potency congener (e.g., 8b) or a structurally distinct Raf inhibitor (e.g., sorafenib) without experimental re-validation risks altering the pharmacological fingerprint of the study. The quantitative evidence below demonstrates that B-Raf IN 8 occupies a specific, non-interchangeable niche in the SAR landscape.

B-Raf IN 8 Head-to-Head Quantitative Differentiation Evidence Against Closest Structural Analogs and Reference Inhibitor


B-Raf Enzymatic Potency of B-Raf IN 8 Relative to the Most Potent Series Congener (Compound 8b) and the Clinical Reference Sorafenib

B-Raf IN 8 inhibited B-Raf kinase with an IC₅₀ of 70.65 nM in a cell-free enzymatic assay [1]. In the same study, the most potent congener, compound 8b, exhibited an IC₅₀ of 24.79 nM, while the reference multi-kinase inhibitor sorafenib yielded an IC₅₀ of 44.05 nM [1]. B-Raf IN 8 is therefore 2.85-fold less potent than 8b and 1.60-fold less potent than sorafenib at the enzymatic level.

B-Raf inhibition Enzymatic assay SAR series

Cellular Anti-Proliferative Spectrum of B-Raf IN 8 Versus the Reference Agent Sorafenib Across Four Human Cancer Cell Lines

B-Raf IN 8 demonstrated differential anti-proliferative activity against a panel of four human cancer cell lines: HEPG-2 (IC₅₀ = 9.78 µM), HCT-116 (IC₅₀ = 13.78 µM), MCF-7 (IC₅₀ = 18.52 µM), and PC-3 (IC₅₀ = 29.85 µM) [1]. The reference compound sorafenib exhibited an IC₅₀ of 11.53 µM against PC-3 cells in the same study, while compound 8b achieved an IC₅₀ of 7.83 µM against PC-3 [1]. B-Raf IN 8 is 2.59-fold less potent than sorafenib and 3.81-fold less potent than 8b in the PC-3 line.

Anti-proliferative activity Cancer cell lines Cytotoxicity

Intra-Series Potency Ranking Among the 7f–7h Subgroup: B-Raf IN 8 as the Potency Benchmark

The 7f–7h subseries of phenyl dihydropyridazinones exhibited B-Raf IC₅₀ values ranging from 70.65 to 84.14 nM [1]. Within this subgroup, B-Raf IN 8 (compound 7g, IC₅₀ = 70.65 nM) represents the lower bound of the potency range, indicating it is the most potent member of the 7f–7h cluster. The full eight-compound set (7f–7h and 8a–8d) spans 24.97–84.14 nM, with B-Raf IN 8 positioned in the lower-potency half of the overall distribution.

B-Raf IC50 range Intra-series comparison SAR

Chemical Scaffold Differentiation: Phenyl Dihydropyridazinone Core Versus Sorafenib's Diarylurea Chemotype

B-Raf IN 8 is built on a phenyl dihydropyridazinone core (IUPAC: (E)-6-(4-((4-methoxybenzylidene)amino)phenyl)-4,5-dihydropyridazin-3(2H)-one), whereas sorafenib employs a diarylurea scaffold [1]. This chemotype divergence is associated with distinct binding modes predicted by molecular docking: the pyridazinone series occupies the B-Raf ATP-binding pocket through interactions that differ from those of sorafenib's urea moiety [1]. No direct selectivity profiling data are available for B-Raf IN 8, but the scaffold difference implies a potentially different off-target kinase inhibition spectrum relative to sorafenib.

Chemotype Scaffold novelty Kinase inhibitor

Cellular Lineage Selectivity Profile: Differential Sensitivity Across Four Tumor Types

B-Raf IN 8 exhibited a 3.05-fold differential in cellular potency between the most sensitive (HEPG-2, IC₅₀ = 9.78 µM) and least sensitive (PC-3, IC₅₀ = 29.85 µM) cell lines tested [1]. The sensitivity rank order was HEPG-2 > HCT-116 > MCF-7 > PC-3. This pattern differs from compound 8b, which showed preferential activity against PC-3 (IC₅₀ = 7.83 µM) over other lines, indicating that the two analogs exhibit distinct cellular sensitivity fingerprints despite sharing the same core scaffold [1].

Tissue selectivity Cell panel screening Cancer type sensitivity

B-Raf IN 8 Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


SAR Anchor Compound for Phenyl Dihydropyridazinone Lead Optimization Campaigns

With a well-defined B-Raf IC₅₀ of 70.65 nM and a characterized cellular potency profile, B-Raf IN 8 serves as an ideal starting point for medicinal chemistry optimization. Its moderate potency creates a wide dynamic range for detecting improvements from structural modifications, while its intra-subgroup position as the most active 7f–7h analog provides a logical baseline for iterative SAR exploration [1].

Hepatocellular Carcinoma-Focused Mechanistic Studies Requiring Moderate B-Raf Pathway Inhibition

B-Raf IN 8 exhibits its strongest cellular anti-proliferative activity against HEPG-2 hepatocellular carcinoma cells (IC₅₀ = 9.78 µM), with a 3.05-fold selectivity window over PC-3 prostate cancer cells [1]. This makes it a preferred tool compound for hepatocellular carcinoma models where excessive kinase suppression may confound pathway-specific readouts, and where sorafenib's multi-kinase profile would introduce broader off-target effects [1].

Chemotype Diversification in B-Raf Inhibitor Library Construction

As a representative of the phenyl dihydropyridazinone scaffold—structurally distinct from diarylurea (sorafenib), sulfonamide (vemurafenib), and other common B-Raf inhibitor chemotypes—B-Raf IN 8 enables research groups to build chemically diverse screening libraries and probe scaffold-specific binding modes, as evidenced by its distinct molecular docking pose within the B-Raf ATP-binding site [1].

Negative Control for High-Potency Congener Studies Using Compound 8b

In experimental designs where compound 8b (B-Raf IC₅₀ = 24.79 nM) serves as the high-potency probe, B-Raf IN 8 provides a genetically matched, lower-potency comparator (2.85-fold difference) that controls for scaffold-specific effects while varying target engagement strength, enabling dose-response or target-residence-time studies across a potency gradient within the same chemical series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for B-Raf IN 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.